(3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine is an organic compound with the molecular formula C₁₂H₂₆N₂O. It is a specialized chemical used primarily in research and industrial applications. The compound features a morpholine ring substituted with a 3,3-dimethylbutyl group and a methylamine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine typically involves the reaction of 3,3-dimethylbutylamine with 4-methylmorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Common solvents used in this synthesis include dichloromethane and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The compound is then purified using techniques such as distillation and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
(3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it useful in various research applications.
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethylbutyl)amine: A simpler amine with similar structural features.
(4-Methylmorpholine): A morpholine derivative with a methyl group substitution.
(3,3-Dimethylbutyl)morpholine: A compound with a similar backbone but different functional groups.
Uniqueness
(3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine is unique due to its combination of a morpholine ring and a 3,3-dimethylbutyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
Molecular Formula |
C12H26N2O |
---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
3,3-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C12H26N2O/c1-12(2,3)5-6-13-9-11-10-14(4)7-8-15-11/h11,13H,5-10H2,1-4H3 |
InChI Key |
FEGXBWDUEXPZOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCNCC1CN(CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.